![molecular formula C4H6N2OS B1440976 (5-Methyl-1,3,4-thiadiazol-2-yl)methanol CAS No. 869108-51-0](/img/structure/B1440976.png)
(5-Methyl-1,3,4-thiadiazol-2-yl)methanol
Overview
Description
The compound “(5-Methyl-1,3,4-thiadiazol-2-yl)methanol” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole nucleus is one of the most important and well-known heterocyclic nuclei, which is a common and integral feature of a variety of natural products and medicinal agents . Thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(5-Methyl-1,3,4-thiadiazol-2-yl)methanol” include a molecular weight of 130.17 g/mol, a topological polar surface area of 74.2 Ų, and a rotatable bond count of 1 .Scientific Research Applications
Anticancer Applications
The 1,3,4-thiadiazole motif, which includes compounds like (5-Methyl-1,3,4-thiadiazol-2-yl)methanol, has been identified as a structural subunit in numerous products with remarkable biological activities, including anticancer properties . These compounds have been studied for their potential to inhibit cancer cell growth and could be pivotal in the development of new chemotherapy drugs.
Antimicrobial Agents
Derivatives of 1,3,4-thiadiazole have shown significant antimicrobial activity . This makes them valuable in the research for new antibiotics that can combat resistant strains of bacteria, a growing concern in the medical community.
Antiepileptic Properties
Research has indicated that 1,3,4-thiadiazole derivatives may possess antiepileptic properties . This opens up possibilities for the development of new medications that can help manage and treat epilepsy.
Metal Complex Ligands
These compounds have been employed as ligands for metal complexes . Their ability to bind with metals can be utilized in various fields, including catalysis and materials science.
Chelating Resins
The versatility of 1,3,4-thiadiazole derivatives extends to their use in chelating resins . These resins can remove specific ions from solutions, which is useful in water treatment and purification processes.
Azo Dye Components
The thiadiazole derivatives have applications in the synthesis of azo dyes . Azo dyes are widely used in the textile industry for coloring fabrics, and these compounds can contribute to the development of new dyes with unique properties.
Lubricant Additives
Another application is in the formulation of lubricant additives . These additives can enhance the performance and longevity of lubricants used in various mechanical and industrial processes.
Enzyme Inhibitors
Lastly, (5-Methyl-1,3,4-thiadiazol-2-yl)methanol derivatives have been identified as components of medicinally important enzyme inhibitors . These inhibitors can play a crucial role in the treatment of diseases by modulating the activity of specific enzymes within the body.
Mechanism of Action
Target of Action
Derivatives of 1,3,4-thiadiazole, a core structure in the compound, have been reported to exhibit significant biological activities . For instance, they have been synthesized as sorafenib analogs, which are known to target multiple kinases, including VEGFR-2 .
Mode of Action
1,3,4-thiadiazole derivatives have been shown to interact with their targets and induce changes in cellular processes . For example, some derivatives were found to significantly prevent the proliferation of tested cancer cells .
Biochemical Pathways
Considering the reported activities of related 1,3,4-thiadiazole derivatives, it can be inferred that the compound may influence pathways related to cell proliferation and apoptosis .
Result of Action
Related 1,3,4-thiadiazole derivatives have been reported to exhibit significant cytotoxic effects, particularly against cancer cells . They have been shown to induce apoptotic cell death and block the cell cycle at the sub-G1 phase .
properties
IUPAC Name |
(5-methyl-1,3,4-thiadiazol-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2OS/c1-3-5-6-4(2-7)8-3/h7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCLPLGMVCURFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methyl-1,3,4-thiadiazol-2-yl)methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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